

# The Botanical Treasury: A Technical Guide to 1,3,5-Tricaffeoylquinic Acid

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Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

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#### Introduction

**1,3,5-Tricaffeoylquinic acid** is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of **1,3,5-Tricaffeoylquinic acid** and detailed methodologies for its isolation and characterization.

# Natural Sources of 1,3,5-Tricaffeoylquinic Acid

**1,3,5-Tricaffeoylquinic acid** has been identified in a variety of plant species, often alongside other mono-, di-, and tri-caffeoylquinic acid isomers. The concentration of this specific isomer can vary depending on the plant part, geographical location, and harvesting time. Key botanical sources are summarized in the table below.



Plant Species	Family	Plant Part(s)	Reference(s)
Xanthium strumarium L.	Asteraceae	Fruit	[1]
Helichrysum populifolium (DC.) Hilliard & B.L.Burtt	Asteraceae	Aerial parts	[2]
Gnaphalium uliginosum L.	Asteraceae	Aerial parts	[3]
Lonicera japonica Thunb.	Caprifoliaceae	Flowers	[3]
Phoradendron sp.	Santalaceae	Aerial parts	[3]
Arctium lappa L.	Asteraceae	Not specified	[2]
Erigeron breviscapus (Vaniot) HandMazz.	Asteraceae	Not specified	[2]

# Isolation and Purification of 1,3,5-Tricaffeoylquinic Acid: A Representative Protocol

While specific, detailed protocols for the isolation of **1,3,5-Tricaffeoylquinic acid** are not abundantly available in the literature, a general and effective methodology can be constructed based on established techniques for separating caffeoylquinic acids from plant matrices. The following protocol is a representative guide.

#### **Extraction**

- Sample Preparation: Air-dry or freeze-dry the plant material (e.g., fruits of Xanthium strumarium) and grind it into a fine powder.
- Solvent Extraction: Macerate the powdered plant material with a 75:25 (v/v) mixture of methanol and water at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).



- Successive Maceration: Repeat the extraction process three times to ensure the exhaustive removal of polar compounds, including **1,3,5-Tricaffeoylquinic acid**.
- Filtration and Concentration: Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
- Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude hydromethanolic extract powder.

#### **Fractionation**

- Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform a liquid-liquid partitioning with an immiscible organic solvent of intermediate polarity, such as ethyl acetate.
- Separation: Vigorously mix the aqueous and ethyl acetate layers in a separatory funnel and allow them to separate.
- Collection: Collect the ethyl acetate fraction, which will be enriched with less polar compounds, including di- and tri-caffeoylquinic acids. Repeat this partitioning step multiple times (e.g., four times) and combine the ethyl acetate fractions.
- Drying and Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness to yield a fraction enriched in the target compound.

### **Chromatographic Purification**

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for the final purification of **1,3,5-Tricaffeoylquinic acid**.

- Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5  $\mu$ m particle size) is suitable for this purpose.
- Mobile Phase: A gradient elution system is typically employed.
  - Solvent A: Water with 0.1% formic acid







Solvent B: Acetonitrile

Gradient Program (Representative):

o 0-5 min: 10-20% B

o 5-30 min: 20-25% B

o 30-35 min: 25-30% B

35-40 min: 30-40% B

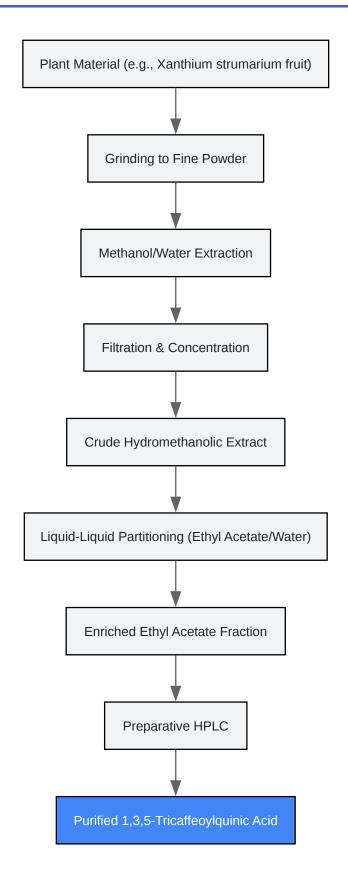
40-42 min: 40-100% B

42-50 min: 100% B

- Flow Rate: A flow rate of approximately 16 mL/min is appropriate for a column of this dimension.
- Detection: Monitor the elution profile at 320 nm, which is near the maximum absorbance for caffeoylquinic acids.
- Injection and Fraction Collection: Dissolve the enriched ethyl acetate fraction in methanol at a high concentration (e.g., 80 mg/mL) and inject large volumes (e.g., 500 μL) onto the column. Collect the fractions corresponding to the peak of interest.
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the
  pure fractions and evaporate the solvent to obtain purified 1,3,5-Tricaffeoylquinic acid.

### **Experimental Workflow Diagram**





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Caption: General workflow for the isolation of **1,3,5-Tricaffeoylquinic acid**.



# **Quantitative Analysis**

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of **1,3,5-Tricaffeoylquinic acid** in plant extracts.

- Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 μm) provides good separation of caffeoylquinic acid isomers.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1-0.25% acetic or formic acid) is commonly used.
- Detection: UV detection at approximately 320-330 nm is optimal for caffeoylquinic acids.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of 1,3,5-Tricaffeoylquinic acid.

## **Biological Activity and Signaling Pathways**

While research specifically on the signaling pathways of **1,3,5-Tricaffeoylquinic acid** is ongoing, studies on structurally similar compounds, such as 3,4,5-tri-O-caffeoylquinic acid and 5-caffeoylquinic acid, have demonstrated modulation of key cellular signaling pathways, including the Nrf2/ARE pathway.[4][5] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response.

## **Nrf2 Signaling Pathway**

Caption: Proposed Nrf2 signaling pathway activation by 1,3,5-Tricaffeoylquinic Acid.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or activators like certain caffeoylquinic acids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.



#### Conclusion

**1,3,5-Tricaffeoylquinic acid** is a promising natural product with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a comprehensive, technically-detailed framework for its isolation, purification, and quantification. The elucidation of its activity on cellular signaling pathways, such as the Nrf2 pathway, will be crucial in advancing its development as a potential therapeutic agent. The methodologies and information presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

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